Hex-1-EN-1-YL pentanoate

Description

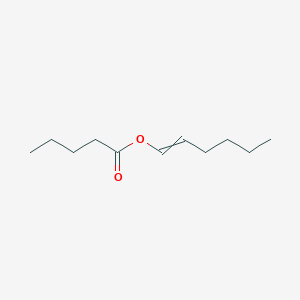

Hex-1-en-1-yl pentanoate is an unsaturated ester compound characterized by a hexenyl group (with a double bond at the 1-position) esterified to pentanoic acid. The molecular formula is inferred as C₁₁H₂₀O₂, with an approximate molecular weight of 184.28 g/mol based on similar compounds like (Z)-Hex-3-en-1-yl pentanoate . Esters of this class are commonly used in flavoring agents, fragrances, and industrial applications due to their volatile and reactive nature.

Properties

CAS No. |

84818-96-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

hex-1-enyl pentanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

QVSWHXAMEIASBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=COC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-en-1-yl pentanoate can be synthesized through the esterification reaction between hex-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-1-yl pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid and pentanal.

Reduction: Hex-1-en-1-ol and pentanol.

Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Hex-1-en-1-yl pentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hex-1-en-1-yl pentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares Hex-1-en-1-yl pentanoate with five related esters, highlighting key molecular characteristics:

*Inferred properties.

Key Observations:

- Double Bond Position: The position of unsaturation (e.g., 1 vs. 3 in hexenyl isomers) significantly impacts reactivity and intermolecular interactions. For example, (Z)-Hex-3-en-1-yl pentanoate’s stereochemistry may influence its biological activity or stability .

- Molecular Weight: Pent-1-en-1-yl pentanoate’s reported molecular weight (170.13 g/mol) conflicts with its formula (C₁₁H₂₀O₂), which should yield ~184.28 g/mol.

- Hydrophobicity: Pent-1-en-1-yl pentanoate has a higher calculated hydrophobicity (XLogP = 3.2) compared to saturated analogs like pentyl hexanoate, likely due to its unsaturated structure .

Hazard Profiles and Regulatory Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.